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molecular formula C10H10FNO B8760905 3-Cyclopropyl-4-fluorobenzamide CAS No. 1063733-88-9

3-Cyclopropyl-4-fluorobenzamide

Cat. No. B8760905
M. Wt: 179.19 g/mol
InChI Key: APDOBYXPOOSGDO-UHFFFAOYSA-N
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Patent
US08741934B2

Procedure details

To a solution of compound 3-cyclopropyl-4-fluoro-benzoic acid (Preparation 56, 74 g, 0.41 mol, 1 eq) in THF (800 mL) was added N,N′-carbonyldiimidazole (88 g, 0.53 mol, 1.29 eq) at room temperature. The suspension was stirred at room temperature for 3 h, and turned into a brown solution Ammonia/THF (1 L) was added to the mixture and the resulting mixture was stirred at room temperature overnight. THF was removed in vacuum and the residue was taken up with water (300 mL). The mixture was filtrated and the solid was washed with water (100 mL) and ether (200 mL). The solid was dissolved in DCM (500 mL), dried over sodium sulfate and concentrated in vacuum to title compound as a white solid (66 g, 0.368 mol, 89.7%).
Quantity
74 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
88 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Ammonia THF
Quantity
1 L
Type
reactant
Reaction Step Two
Yield
89.7%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=2[F:13])[C:7](O)=[O:8])[CH2:3][CH2:2]1.[NH3:14].C1COCC1>C1COCC1>[CH:1]1([C:4]2[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=2[F:13])[C:7]([NH2:14])=[O:8])[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
74 g
Type
reactant
Smiles
C1(CC1)C=1C=C(C(=O)O)C=CC1F
Name
N,N′-carbonyldiimidazole
Quantity
88 g
Type
reactant
Smiles
Name
Quantity
800 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Ammonia THF
Quantity
1 L
Type
reactant
Smiles
N.C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the mixture
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
THF was removed in vacuum
FILTRATION
Type
FILTRATION
Details
The mixture was filtrated
WASH
Type
WASH
Details
the solid was washed with water (100 mL) and ether (200 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in DCM (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CC1)C=1C=C(C(=O)N)C=CC1F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.368 mol
AMOUNT: MASS 66 g
YIELD: PERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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